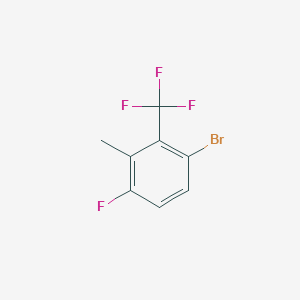

4-Fluoro-3-methyl-2-(trifluoromethyl)bromobenzene

Description

Properties

IUPAC Name |

1-bromo-4-fluoro-3-methyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4/c1-4-6(10)3-2-5(9)7(4)8(11,12)13/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVXIBXZQXUVQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(F)(F)F)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 4-Fluoro-3-methyl-2-(trifluoromethyl)bromobenzene

[1][2]

CAS Number: 2167351-45-1 Formula: C₈H₅BrF₄ Molecular Weight: 257.02 g/mol [1][2]

Executive Summary

4-Fluoro-3-methyl-2-(trifluoromethyl)bromobenzene is a highly specialized organofluorine building block used in the synthesis of advanced pharmaceutical intermediates and agrochemicals.[1] Its structural uniqueness lies in its contiguous 1,2,3,4-substitution pattern , which introduces significant steric congestion and electronic modulation.[1]

This guide addresses the specific challenges of utilizing this compound in cross-coupling and nucleophilic substitution reactions. The presence of a bulky trifluoromethyl group at the ortho position (C2) relative to the bromine (C1), further buttressed by a methyl group at C3, necessitates the use of high-activity catalytic systems to overcome steric hindrance during oxidative addition.[1]

Physicochemical Profile

| Property | Value | Notes |

| CAS Number | 2167351-45-1 | Verified Identifier |

| IUPAC Name | 1-Bromo-4-fluoro-3-methyl-2-(trifluoromethyl)benzene | Systematic naming |

| Molecular Formula | C₈H₅BrF₄ | |

| Molecular Weight | 257.02 g/mol | |

| Physical State | Liquid / Low-melting Solid | Typical for poly-substituted fluorobenzenes |

| Predicted LogP | ~3.8 - 4.2 | Highly lipophilic due to -CF₃ and -CH₃ |

| Boiling Point | ~190–200 °C (Predicted) | Extrapolated from similar analogs |

Structural Analysis & Reactivity Hotspots

The molecule features four contiguous substituents on the benzene ring, creating a "wall" of steric bulk.[1]

-

C1-Br (Bromide): The primary handle for cross-coupling.[1] It is severely hindered by the ortho-CF₃ group.[1]

-

C2-CF₃ (Trifluoromethyl): Electron-withdrawing group (EWG).[1] It deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SₙAr).[1]

-

C3-CH₃ (Methyl): Electron-donating group.[1] It provides a "buttressing effect," locking the CF₃ group in place and increasing the steric barrier at C1.[1]

-

C4-F (Fluoride): A potential leaving group for SₙAr, activated by the para-Br and meta-CF₃ (though meta-activation is weak, the inductive effect of CF₃ still lowers the LUMO energy).[1]

Synthetic Utility & Experimental Protocols

A. Suzuki-Miyaura Cross-Coupling

Challenge: Standard catalysts (e.g., Pd(PPh₃)₄) often fail to undergo oxidative addition into the C-Br bond due to the steric blockade by the ortho-CF₃ group.[1] Solution: Use electron-rich, bulky phosphine ligands (Buchwald ligands) or N-heterocyclic carbene (NHC) complexes to facilitate the reaction.[1]

Protocol 1: High-Steric Hindrance Coupling

This protocol is designed to couple CAS 2167351-45-1 with aryl boronic acids.[1]

-

Reagents:

-

Procedure:

-

Charge a reaction vial with the aryl bromide, boronic acid, K₃PO₄, and Pd-XPhos G3.[1]

-

Evacuate and backfill with argon (3 cycles).[1]

-

Add degassed 1,4-Dioxane/Water mixture via syringe.[1]

-

Heat to 80–100 °C for 12–18 hours.

-

Monitor by LC-MS.[1] The bulky XPhos ligand creates a monolithic active species that can access the hindered C-Br bond.[1]

-

B. Buchwald-Hartwig Amination

Challenge: Forming C-N bonds is difficult due to the potential for reductive elimination to be outcompeted by β-hydride elimination or protodehalogenation in sterically crowded systems.[1] Solution: Use BrettPhos or RuPhos , which are specifically engineered for coupling primary and secondary amines with hindered aryl halides.[1]

Protocol 2: Amination with Secondary Amines[1]

-

Reagents:

-

Procedure:

C. Lithium-Halogen Exchange (Cautionary)

Risk: The presence of the ortho-CF₃ group and para-F makes the system prone to benzyne formation (via elimination of LiF) or defluorination upon lithiation.[1] Recommendation:

Visualization of Reactivity[1][2]

The following diagram illustrates the steric environment and the decision logic for selecting reaction conditions.

Caption: Decision matrix for catalytic cross-coupling of sterically hindered CAS 2167351-45-1.

Safety & Handling

-

Hazards: As a halogenated aromatic, this compound is likely an irritant (Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3).

-

Specific Fluorine Hazards: Thermal decomposition may release Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) .[1]

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The C-Br bond is stable, but the compound should be kept away from strong oxidizing agents and strong bases.[1]

References

-

Fisher Scientific. 4-Fluoro-3-methyl-2-(trifluoromethyl)bromobenzene Product Page. Retrieved from [1]

-

Sigma-Aldrich. 4-Fluoro-3-methyl-2-(trifluoromethyl)bromobenzene Product Detail. Retrieved from [1]

-

Calpaclab. Chemical Properties of 4-Fluoro-3-methyl-2-(trifluoromethyl)bromobenzene. Retrieved from

Strategic Sourcing and Application of Fluorinated Aryl Bromides in Medicinal Chemistry

Executive Summary: The "Fluorine Tax" in Drug Discovery

In modern medicinal chemistry, fluorine is not merely a substituent; it is a design element. Approximately 20-25% of all pharmaceuticals contain at least one fluorine atom, utilized to modulate lipophilicity (

Fluorinated aryl bromides represent the "Lego blocks" of this landscape—critical electrophiles for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). However, their price and availability are volatile, governed by a complex interplay of geopolitical raw material supply (Fluorspar), synthetic difficulty (regioselectivity), and environmental regulation .[1]

This guide provides a technical and economic analysis of these building blocks, offering researchers a decision-making framework for sourcing and utilizing them effectively.

The Economics of Structure: Price & Availability Tiers

The cost of a fluorinated aryl bromide is rarely dictated by the cost of bromine or the aromatic ring itself. Instead, it is a function of the "Fluorine Position" and the "Heteroatom Penalty."

We categorize these building blocks into three distinct tiers based on 2024-2025 market data.

Table 1: Cost-Complexity Matrix (2025 Market Estimates)

| Tier | Category | Structural Characteristics | Est. Price (Research Scale) | Availability | Primary Cost Driver |

| 1 | Commodity | Mono/Di-fluorinated benzenes. Symmetrical substitution (e.g., 1-bromo-4-fluorobenzene). | $0.50 - $2.00 / gram | High (Bulk Stock) | Raw Material (Fluorspar/Bromine) |

| 2 | Advanced | Ortho-fluorinated patterns, Polyfluorinated pyridines, simple heterocycles. | $50 - $250 / gram | Moderate (1-5 day lead) | Regioselectivity challenges during synthesis. |

| 3 | Specialty / MADE | Fused ring systems (isoquinolines), chiral fluorinated scaffolds, "crowded" patterns. | $1,500 - $5,000 / gram | Low (Make-on-Demand, 4-8 weeks) | Multi-step synthesis, IP, high failure rates. |

Analyst Note: The price gap between Tier 1 and Tier 3 is exponential. A simple 4-fluorobromobenzene is a commodity.[2] However, a scaffold like 7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one (Tier 3) can command prices exceeding $1,800/gram due to the difficulty of introducing fluorine selectively into the fused ring system [1].

Global Supply Chain Dynamics

The availability of these blocks is tethered to the upstream supply of Acid Grade Fluorspar (>97% CaF₂) .

-

China's Dominance: China controls the majority of global fluorspar production. Stringent environmental regulations enacted in 2024-2025 regarding mining waste have tightened supply, stabilizing prices at a high baseline (~

590 USD/MT) [2]. -

Bromine Volatility: While North American bromine prices are forecasted to reach ~$5.50/kg in 2026, Northeast Asian markets have seen sharp spikes due to demand from the flame retardant sector [3].

Visualization: Sourcing Decision Logic

The following decision tree assists in determining whether to source a catalog compound or initiate an internal synthesis campaign.

Figure 1: Strategic sourcing decision matrix for fluorinated building blocks.

Technical Application: Synthesis & Utilization

When "buying" is not an option, or when utilizing these blocks in complex couplings, the specific electronic properties of fluorine must be respected.

Internal Synthesis: The Regioselectivity Problem

Direct bromination of a fluorobenzene is governed by the directing effects of fluorine (ortho/para director, but deactivating via induction).

-

Challenge: Brominating meta to a fluorine atom is difficult via Electrophilic Aromatic Substitution (EAS).

-

Solution: The "Halex" (Halogen Exchange) reaction is the industrial standard for introducing fluorine into electron-deficient aryl chlorides (using KF/DMSO), but it is harsh. For lab-scale synthesis of meta-bromo-fluoroarenes, Ir-catalyzed C-H borylation followed by bromination is often superior to classical EAS.

Protocol: Suzuki-Miyaura Coupling of Electron-Deficient Fluorinated Bromides

Fluorinated aryl bromides (especially polyfluorinated variants) are electron-deficient. This accelerates oxidative addition but can significantly retard the transmetallation step in the Suzuki cycle [4].

Optimized Protocol for Difficult Substrates: This protocol addresses the "slow transmetallation" issue common with fluorinated electrophiles.

-

Reagents:

-

Electrophile: 1.0 equiv Fluorinated Aryl Bromide.

-

Nucleophile: 1.2 - 1.5 equiv Aryl Boronic Pinacol Ester (BPin esters are preferred over boronic acids for stability).

-

Catalyst: 2-5 mol% Pd(dppf)Cl₂·CH₂Cl₂ or Pd-RuPhos G4 .

-

Base: 3.0 equiv K₃PO₄ (Anhydrous). Note: Avoid carbonate bases if base-sensitive groups are present; phosphate promotes faster transmetallation in these systems.

-

Solvent: 1,4-Dioxane / Water (4:1 ratio).

-

-

Procedure:

-

Step 1: Charge a reaction vial with the aryl bromide, boronate ester, base, and catalyst.

-

Step 2: Evacuate and backfill with Argon (x3). Oxygen inhibition is more pronounced with electron-deficient substrates.

-

Step 3: Add degassed solvent.

-

Step 4: Heat to 80-100°C for 4-12 hours.

-

Step 5 (Validation): Monitor via 19F-NMR (use trifluorotoluene as internal standard). This is superior to TLC as fluorinated byproducts often co-elute.

-

-

Troubleshooting:

-

Problem: Protodeboronation of the nucleophile.

-

Fix: Switch to anhydrous conditions using CsF as the base in pure Dioxane or Toluene.

-

Visualization: The Fluorine-Modified Catalytic Cycle

Figure 2: Suzuki catalytic cycle highlighting the rate-limiting transmetallation step for electron-deficient fluorinated substrates.

Future Trends & Recommendations

-

Flow Chemistry: Expect lower prices for Tier 2 compounds as flow reactors enable safer handling of hazardous fluorinating agents (e.g., DAST, SF4) at scale.

-

Late-Stage Functionalization: Emerging photoredox methods allow for the direct fluorination of C-H bonds, potentially bypassing the need for pre-functionalized aryl bromides in early discovery [5].

-

Recommendation: For SAR (Structure-Activity Relationship) studies, purchase "Fluorine Scan" kits (collections of isomeric fluorinated bromides) from suppliers like Enamine or Combi-Blocks rather than synthesizing individual isomers. The economy of scale in these kits offers significant savings.

References

-

IMARC Group. (2025).[3] Fluorspar Price Trend, Index and Forecast Data Report 2025 Edition. [Link][3]

-

Expert Market Research. (2026). Bromine Price Trends and Forecast 2026. [Link]

-

Yoneda Labs. (2025). Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism. [Link]

Sources

An In-depth Technical Guide to 2-Trifluoromethyl-3-methyl-4-fluoro-1-bromobenzene and its Isomeric Landscape

This technical guide provides a comprehensive overview of 2-trifluoromethyl-3-methyl-4-fluoro-1-bromobenzene, a polysubstituted aromatic compound of interest in medicinal chemistry and materials science. Due to the specific substitution pattern, publicly available data for this exact isomer is limited. Therefore, this guide will also draw upon the well-documented chemistry of its close structural isomers to provide researchers, scientists, and drug development professionals with a robust framework for understanding its properties, synthesis, and potential applications.

Nomenclature and Structural Identification

The precise nomenclature for this class of compounds is critical for unambiguous identification. While a dedicated CAS number for 2-trifluoromethyl-3-methyl-4-fluoro-1-bromobenzene is not readily found in major chemical databases, its structure can be clearly defined.

Systematic IUPAC Name: 1-Bromo-4-fluoro-3-methyl-2-(trifluoromethyl)benzene

Common Synonyms and Alternative Names:

Based on systematic naming conventions and the nomenclature of related isomers, the following synonyms can be considered:

-

4-Bromo-1-fluoro-2-methyl-3-(trifluoromethyl)benzene

-

2-Bromo-5-fluoro-6-methylbenzotrifluoride

Structural Isomers:

The biological and chemical properties of substituted bromobenzotrifluorides are highly dependent on the specific arrangement of substituents on the benzene ring. It is crucial to distinguish the target molecule from its isomers, for which more data is often available. Examples of related isomers include:

-

2-Bromo-5-methylbenzotrifluoride

-

2-Bromo-1-methyl-4-(trifluoromethyl)benzene[7]

Physicochemical Properties: An Inferential Analysis

Direct experimental data for 2-trifluoromethyl-3-methyl-4-fluoro-1-bromobenzene is not extensively available. However, we can infer its likely properties based on the known data of its isomers and the contributions of its functional groups.

| Property | Inferred Value/Characteristic | Rationale and Comparative Data from Isomers |

| Molecular Formula | C₈H₅BrF₄ | Consistent for all isomers with one bromo, one fluoro, one methyl, and one trifluoromethyl group on a benzene ring. |

| Molecular Weight | ~257.03 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid or solid | Isomers like 2-bromo-5-chlorobenzotrifluoride appear as a colorless to pale yellow liquid or solid.[8] |

| Boiling Point | Expected to be in the range of 140-160 °C | 2-Bromo-5-fluorobenzotrifluoride has a boiling point of 136-143 °C.[4] 2,4-Bis(trifluoromethyl)bromobenzene has a boiling point of 158 °C. |

| Density | Expected to be >1.6 g/mL at 25 °C | 2-Bromo-5-fluorobenzotrifluoride has a density of 1.695 g/mL at 25 °C.[4] |

| Solubility | Insoluble in water, soluble in common organic solvents (e.g., DCM, THF, Toluene) | Aromatic halogenated compounds are generally lipophilic. |

| Lipophilicity (logP) | Expected to be > 3.5 | The trifluoromethyl group significantly increases lipophilicity.[9] 2-Bromo-5-fluorobenzotrifluoride has a calculated logP of 3.607.[2] |

Synthesis Strategies: A Roadmap for the Bench Chemist

The synthesis of polysubstituted benzene derivatives like 2-trifluoromethyl-3-methyl-4-fluoro-1-bromobenzene requires a strategic approach to control regioselectivity. The following retrosynthetic analysis and forward synthesis proposals are based on established methodologies for related compounds.

3.1. Retrosynthetic Analysis

A logical retrosynthetic approach would involve the late-stage introduction of the bromine atom, taking advantage of the directing effects of the existing substituents.

Caption: Retrosynthetic analysis for the target molecule.

3.2. Proposed Synthetic Protocol: Electrophilic Bromination

This protocol outlines a general procedure for the bromination of a fluorinated and methylated benzotrifluoride precursor.

Step 1: Synthesis of the Precursor (e.g., 4-Fluoro-3-methylbenzotrifluoride)

The synthesis of the starting material would likely involve multiple steps, potentially starting from a commercially available substituted toluene or aniline.

Step 2: Electrophilic Bromination

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, dissolve the precursor (e.g., 4-fluoro-3-methylbenzotrifluoride) in a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride).

-

Catalyst Addition: Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or anhydrous aluminum chloride (AlCl₃), to the solution.

-

Bromine Addition: Slowly add a solution of bromine (Br₂) in the same solvent to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench by slowly adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite to consume excess bromine.

-

Work-up: Separate the organic layer. Extract the aqueous layer with the reaction solvent. Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by fractional distillation under vacuum or column chromatography on silica gel.

Reactivity and Mechanistic Considerations

The reactivity of 2-trifluoromethyl-3-methyl-4-fluoro-1-bromobenzene is governed by the interplay of its various substituents.

-

Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing and deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta position. It also enhances the metabolic stability of the molecule.[9]

-

Bromo (-Br) and Fluoro (-F) Groups: These halogens are deactivating but ortho-, para-directing for electrophilic substitution. The bromine atom is a good leaving group in nucleophilic aromatic substitution and a versatile handle for cross-coupling reactions.

-

Methyl Group (-CH₃): This is an activating, ortho-, para-directing group for electrophilic substitution.

Potential Reactions:

-

Cross-Coupling Reactions: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents.

-

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing trifluoromethyl group can activate the ring towards nucleophilic attack, potentially leading to the displacement of the fluoro or bromo substituent, depending on the reaction conditions and the nucleophile.

-

Benzylic Bromination: The methyl group can undergo free-radical bromination at the benzylic position using reagents like N-bromosuccinimide (NBS) under UV irradiation.

Caption: Potential reaction pathways for the target molecule.

Applications in Research and Development

Substituted benzotrifluorides are valuable building blocks in several areas of chemical research and development.

-

Pharmaceuticals: The trifluoromethyl group is a key pharmacophore that can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[9] Compounds with similar substitution patterns are investigated as intermediates for various therapeutic agents.[1][4]

-

Agrochemicals: Fluorinated compounds often exhibit enhanced biological activity and are used in the development of new pesticides and herbicides.[1][10]

-

Materials Science: The unique electronic properties conferred by the fluorine and trifluoromethyl groups make these compounds interesting for the synthesis of advanced materials, including polymers and liquid crystals.[1]

Safety and Handling

While a specific safety data sheet (SDS) for 2-trifluoromethyl-3-methyl-4-fluoro-1-bromobenzene is not available, the safety precautions for closely related isomers should be strictly followed.

General Hazards:

-

Skin and Eye Irritation: Halogenated aromatic compounds are often irritating to the skin and eyes.[3][11]

-

Respiratory Irritation: Vapors may cause respiratory irritation.[12]

-

Harmful if Swallowed: These compounds may be harmful if ingested.[12]

Recommended Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[11][13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Keep away from heat, sparks, and open flames.[13]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11][14]

Conclusion

2-Trifluoromethyl-3-methyl-4-fluoro-1-bromobenzene represents a valuable, albeit under-documented, building block for chemical synthesis. By leveraging the extensive knowledge base of its structural isomers, researchers can confidently design synthetic routes, predict its reactivity, and handle it safely. The strategic combination of bromo, fluoro, methyl, and trifluoromethyl substituents offers a rich platform for the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (2023, December 2). 1-Bromo-4-fluorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). 2-Bromo-5-fluorobenzotrifluoride. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-methyl-4-(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-fluorobenzotrifluoride. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). EP2266961B1 - Process for the synthesis of organic compounds.

-

MySkinRecipes. (n.d.). 4-Bromo-1-fluoro-2-(methoxymethyl)benzene. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Bromomethyl)-1-methyl-4-(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Environmental Protection Agency. (n.d.). 4-Bromo-1-(bromomethyl)-2-fluoro-benzene Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

- Google Patents. (n.d.). CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene.

- Degennaro, L., Luisi, R., Musci, P., & Colella, M. (n.d.). Synthesis and use of halodifluoromethyl heterocycles. Department of Pharmacy-Drug Sciences, University of Bari.

-

Postema, M. H. D. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025, August 25). 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemeo.com [chemeo.com]

- 3. 2-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 520983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-5-fluorobenzotrifluoride | 40161-55-5 [chemicalbook.com]

- 5. 40161-55-5|1-Bromo-4-fluoro-2-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 6. CAS#:40161-55-5 | 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene | Chemsrc [chemsrc.com]

- 7. 2-Bromo-1-methyl-4-(trifluoromethyl)benzene | C8H6BrF3 | CID 2779376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 344-65-0: 1-Bromo-4-chloro-2-(trifluoromethyl)benzene [cymitquimica.com]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]

- 11. fishersci.com [fishersci.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

Methodological & Application

Breaking the Barrier: A Precision Guide to Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides

Executive Summary: The Steric Challenge

In drug discovery, the "magic methyl" effect—where adding a single methyl group boosts potency or metabolic stability—often creates a synthetic nightmare. Sterically hindered aryl bromides, particularly those with ortho-substituents (or worse, di-ortho substitution), represent a significant barrier in Palladium-catalyzed C-N cross-coupling.

Standard protocols using generic ligands (e.g., BINAP, dppf) often fail here. The failure mechanism is specific: while the catalyst may perform oxidative addition (inserting into the Ar-Br bond), the extreme steric crowding prevents the amine from coordinating or, more commonly, shuts down the final reductive elimination step, leading to catalyst decomposition or hydrodehalogenation.

This guide details the "Steric Squeeze" strategy—utilizing specific dialkylbiaryl phosphine ligands designed to accelerate reductive elimination through steric bulk, turning the substrate's hindrance into a driving force for product release.

Mechanistic Insight: The "Steric Squeeze"

To conquer hindrance, one must understand the catalytic bottleneck. In unhindered systems, oxidative addition is often rate-limiting. In sterically crowded systems (e.g., tetra-ortho-substituted biaryls), the rate-limiting step shifts to Reductive Elimination (RE) .

-

The Paradox: You need a bulky ligand to stabilize the monoligated Pd(0) species (active catalyst), but that same bulk can impede the approach of the amine.

-

The Solution: Ligands like RuPhos and BrettPhos are designed with a "flexible bulk." They are large enough to enforce a monoligated Pd species (LPd(0) rather than L2Pd(0)) but electronically rich enough to facilitate oxidative addition. Crucially, during the RE step, the ligand's bulk "squeezes" the metal center, destabilizing the crowded intermediate and accelerating the expulsion of the product.

Visualization: The Hindered Catalytic Cycle

Figure 1: The catalytic cycle for hindered substrates. Note that Reductive Elimination is the critical bottleneck where ligand design (steric bulk) forces product release before side reactions occur.

Strategic Ligand Selection

Blind screening is inefficient. Use this decision matrix based on the specific electronic and steric nature of your amine and aryl bromide.

The "Buchwald" Ligand Class Hierarchy

-

BrettPhos: The "Gold Standard" for Primary Amines . Its bulk prevents the formation of inactive energetic sinks, but it is specifically tuned for primary amines.

-

RuPhos: The "Workhorse" for Secondary Amines and general hindered coupling. It is exceptionally good at preventing dehalogenation.

-

tBuXPhos: Excellent for mild conditions, but sometimes less stable at the high temperatures (>100°C) required for extreme hindrance.

-

SPhos: Highly effective for ortho-substituted aryl halides due to its ability to stabilize the Pd center while allowing substrate access.

Decision Tree: Selecting Your System

Figure 2: Ligand selection flowchart based on amine type and substrate hindrance.

Experimental Protocols

Protocol A: The "Scout" Screen (Optimization)

Use this to identify the optimal Ligand/Base combination.

Reagents:

-

Pd Source: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂.[1][2] Note: Pd(OAc)₂ requires reduction in situ, often by the phosphine, which consumes ligand. Pd₂(dba)₃ is preferred for kinetics.

-

Ligands: RuPhos, BrettPhos, XPhos, SPhos.[3]

-

Bases: NaOtBu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate, tribasic).

-

Solvent: Toluene (anhydrous), 1,4-Dioxane (anhydrous).

Procedure:

-

Preparation: In a glovebox or under Argon flow, prepare 4 reaction vials (4 mL screw cap).

-

Loading: Add Pd₂(dba)₃ (1.0 mol%) and Ligand (2.0 - 4.0 mol%, L:Pd ratio 2:1 to 4:1 is critical for hindered substrates to maintain active LPd species).

-

Substrates: Add Aryl Bromide (1.0 equiv, 0.5 mmol) and Amine (1.2 equiv).

-

Base: Add NaOtBu (1.4 equiv).

-

Solvent: Add Toluene (concentration 0.2 M).

-

Reaction: Seal caps. Heat to 100°C for 12 hours.

-

Analysis: Filter through a small pad of silica/Celite. Analyze by UPLC/LCMS. Look for Product vs. Protodehalogenation (Ar-H).

Protocol B: The "Fortress" Protocol (High-Hindrance Scale-Up)

Optimized for tetra-ortho-substituted systems or bulky secondary amines.

Rationale: For extremely hindered substrates, thermal energy is required to overcome the activation barrier for reductive elimination. We use RuPhos for its exceptional stability and "squeezing" power, and Pd₂(dba)₃ to ensure a clean Pd(0) start. NaOtBu is the strongest compatible base, ensuring rapid deprotonation of the amine.

Step-by-Step:

-

Inert Atmosphere Setup: Flame-dry a Schlenk tube or pressure vial equipped with a magnetic stir bar. Cool under a stream of Argon.

-

Catalyst Pre-complexation (Optional but Recommended):

-

Why: Pre-heating the catalyst and ligand ensures formation of the active species before the substrate interferes.

-

Add Pd₂(dba)₃ (2 mol%) and RuPhos (4-6 mol%) to the tube.

-

Add 1 mL of anhydrous 1,4-Dioxane . Stir at room temperature for 5 minutes until the solution turns a deep reddish-brown (indicating active catalyst formation).

-

-

Substrate Addition:

-

Open the tube under Argon flow.

-

Add Sterically Hindered Aryl Bromide (1.0 mmol).

-

Add Amine (1.2 - 1.5 mmol). Excess amine drives the equilibrium.

-

Add NaOtBu (1.4 mmol). Handle rapidly as it is hygroscopic.

-

-

Solvent & Concentration:

-

Add remaining 1,4-Dioxane to reach a total concentration of 0.25 M (4 mL total).

-

Note: Higher concentration (0.5 M) can sometimes help bimolecular steps, but 0.25 M is safer for solubility.

-

-

Reaction:

-

Seal the vessel tightly.

-

Heat to 110°C in an oil block. Vigorous stirring (800+ rpm) is essential.

-

Run for 16-24 hours .

-

-

Work-up:

-

Cool to room temperature. Dilute with EtOAc.

-

Filter through Celite to remove Pd black and salts.

-

Wash with water/brine. Dry over Na₂SO₄.

-

Purify via flash chromatography.

-

Data & Troubleshooting

Comparative Ligand Performance (Representative Data)

Based on coupling of 2,4,6-trimethylbromobenzene (Mesyl bromide) with Morpholine.

| Ligand | Yield (%) | Observation |

| RuPhos | 94% | Clean conversion. Minimal dehalogenation.[2] |

| BrettPhos | 45% | Significant starting material remaining. (Better for primary amines). |

| BINAP | <5% | Complete failure due to steric bulk. |

| P(t-Bu)₃ | 60% | Good activity, but catalyst died (Pd black) before completion. |

Troubleshooting Guide

| Symptom | Diagnosis | Corrective Action |

| No Reaction (SM Recovered) | Catalyst deactivation or Oxidative Addition failure. | Switch to Pd-PEPPSI-IPr (NHC) or increase Temp to 120°C. Ensure strict anaerobic conditions. |

| Ar-H Formed (Dehalogenation) | Reductive Elimination is too slow; Beta-hydride elimination took over. | Switch to RuPhos (accelerates RE). Lower reaction temperature slightly if possible, or increase Amine equivalents. |

| Low Conversion (<50%) | Catalyst death (Pd black formation). | Increase Ligand:Pd ratio to 3:1 or 4:1. The extra ligand stabilizes the Pd(0) species. |

| Imine Formation | Beta-hydride elimination from the amine.[4] | Use a ligand that creates a tighter pocket (e.g., BrettPhos ) or switch to a tertiary amine base if applicable. |

References

-

Maiti, D., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: Two ligands suffice in most cases. Chemical Science.[5][6] Link

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science / OPRD.[7] Link

-

Tian, J., et al. (2020).[8] Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction.[9][8][10] ACS Omega. Link[8]

-

Ingoglia, B. T., et al. (2019). Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide. Tetrahedron.[5] Link

-

Organ, M. G., et al. (2009). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Amination of Aryl Chlorides. Chemistry - A European Journal.[11] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 3. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald-Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. orgsyn.org [orgsyn.org]

Application Note: High-Fidelity Coupling of Electron-Deficient Aryl Halides

Topic: Palladium-catalyzed cross-coupling of electron-deficient aryl halides Content Type: Detailed Application Notes and Protocols

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary & Strategic Context

In modern drug discovery, electron-deficient heterocycles (pyridines, pyrimidines, pyrazines) are ubiquitous pharmacophores. While standard Pd-catalyzed coupling logic focuses on facilitating Oxidative Addition (OA) for unreactive substrates (e.g., electron-rich aryl chlorides), electron-deficient substrates present an inverse challenge .

For these substrates, OA is rapid and thermodynamically favorable. The failure modes are rarely due to lack of reactivity, but rather:

-

Catalyst Poisoning: Lewis-basic nitrogens in the substrate displace ligands, creating inactive Pd-heterocycle complexes.

-

Competing

: Strong bases or nucleophiles attack the electron-poor ring directly, bypassing the catalytic cycle. -

Hydrolytic Instability: Electron-deficient rings are prone to hydrolysis under the basic aqueous conditions typical of Suzuki couplings.

This guide provides a self-validating framework to navigate these "over-reactive" substrates, shifting focus from "forcing" the reaction to "stabilizing" the active cycle.

Mechanistic Logic: The "Inverse" Demand

Unlike electron-rich substrates where OA is rate-limiting, electron-deficient halides undergo OA almost instantaneously. The catalytic bottleneck shifts to Transmetallation (TM) or Reductive Elimination (RE) .

The "Trap" of Stable Intermediates

Because OA is fast, the catalyst rests as the oxidative addition complex (

Visualization: The Electron-Deficient Catalytic Cycle

The following diagram highlights the specific failure points for electron-deficient substrates.

Caption: The "Inverse" Cycle. Note that Oxidative Addition is fast (Green), creating a bottleneck at Transmetallation (Red), increasing the risk of off-cycle catalyst trapping (Black).

Critical Parameter Optimization

Ligand Selection Strategy

Do not use simple phosphines (

-

Recommendation: Use bulky biaryl phosphines (Buchwald Ligands). The bulk prevents the formation of dimeric Pd species and shields the metal center from coordination by the substrate's nitrogen.

-

Specific Ligands:

-

XPhos / SPhos: Excellent for Suzuki coupling of heteroaryl chlorides.

-

BrettPhos:[1] Gold standard for Buchwald-Hartwig amination of primary amines.

-

tBuBrettPhos: Preferred for amidation or secondary amines.

-

Base & Solvent Matrix

Strong bases (

| Parameter | Standard Substrate | Electron-Deficient Substrate | Rationale |

| Base | Weaker bases prevent hydrolysis and | ||

| Solvent | DMF, THF | Toluene, 1,4-Dioxane/Water | Non-polar solvents suppress |

| Temp | 80-100°C | 40-80°C | Lower temp needed due to high reactivity; reduces decomposition. |

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of 2-Chloropyridines

Objective: Coupling a base-sensitive, electron-deficient 2-chloropyridine with a boronic acid.

Materials:

-

Substrate: 2-Chloropyridine derivative (1.0 equiv)

-

Nucleophile: Aryl Boronic Acid (1.2 - 1.5 equiv)

-

Catalyst: XPhos Pd G4 (1.0 - 2.0 mol%)

-

Why G4? Precatalysts ensure immediate generation of active

without an induction period, preventing substrate degradation.

-

-

Base:

(0.5 M aqueous solution, 2.0 equiv) -

Solvent: THF (degassed)

Step-by-Step Methodology:

-

System Prep: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon flow.

-

Solids Charge: Add XPhos Pd G4 (0.02 equiv), Boronic Acid (1.5 equiv), and the Chloropyridine (1.0 equiv) to the vial.

-

Degassing: Cap the vial. Evacuate and backfill with Argon (x3).

-

Critical: Oxygen irreversibly oxidizes the phosphine ligand, which is fatal when using low catalyst loadings.

-

-

Solvent Addition: Inject degassed THF (Concentration: 0.2 M relative to halide).

-

Base Addition: Inject degassed 0.5 M aqueous

.-

Note: The biphasic system (THF/Water) helps dissolve inorganic byproducts while keeping the catalyst in the organic phase.

-

-

Reaction: Stir vigorously at 60°C for 2-4 hours.

-

Monitoring: Check LCMS at 1 hour. Look for the "Protodeboronation" byproduct (Ar-H from boronic acid). If high, add more boronic acid.

-

-

Workup: Dilute with EtOAc, wash with water, dry over

, and concentrate.

Protocol B: Buchwald-Hartwig Amination (Avoiding )

Objective: Amination of a nitropyridine or fluorobenzonitrile without triggering nucleophilic aromatic substitution.

The Challenge: The amine can attack the ring directly (

Materials:

-

Substrate: Electron-deficient Aryl Chloride (1.0 equiv)

-

Nucleophile: Primary/Secondary Amine (1.2 equiv)

-

Catalyst: BrettPhos Pd G4 (1.0 mol%)

-

Base:

(weak base) or -

Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

-

Pre-complexation (Optional but recommended): If the amine is a liquid, mix it with the solvent first.

-

Charge: Add BrettPhos Pd G4, Aryl Chloride, and Base (

, 2.0 equiv) to a reaction tube. -

Inert Atmosphere: Seal and purge with Argon.

-

Solvent: Add Toluene (0.25 M).

-

Why Toluene?

reactions proceed through a charged Meisenheimer complex, which is stabilized by polar solvents (DMF/DMSO). Toluene destabilizes this intermediate, suppressing the side reaction.

-

-

Temperature Ramp: Start at Room Temperature .

-

Insight: Electron-deficient substrates often couple at RT with BrettPhos. Heating immediately risks background reactions. Only heat to 60°C if no conversion is seen after 1 hour.

-

-

Validation:

-

TLC/LCMS: If you see a regioisomer (from

at a different position), the temperature is too high or the solvent is too polar.

-

Troubleshooting & Self-Validation System

Use this logic tree to diagnose failure modes.

| Symptom | Probable Cause | Diagnostic Check | Remediation |

| No Reaction (SM remains) | Catalyst Poisoning | Add 1 eq. of substrate to a standard "easy" reaction (e.g., Ph-Cl + Amine). If that fails, your substrate is a poison. | Switch to a bulkier ligand (tBuXPhos) or increase catalyst loading. |

| Homocoupling (Ar-Ar) | Fast OA / Slow TM | Check if Boronic acid is consumed (protodeboronation). | Add Boronic acid slowly (syringe pump) to keep its concentration low relative to Pd, or switch to MIDA boronates. |

| Wrong Regioisomer | Background | Run the reaction without Palladium. If product forms, it's | Switch to non-polar solvent (Toluene/Benzene); Use weaker base; Lower temperature. |

| Hydrolysis (Ar-OH) | Base too strong | Check pH of aqueous layer. | Switch from |

Visualization: Decision Workflow

Caption: Diagnostic Logic for Electron-Deficient Coupling Failures.

References

-

Mechanistic Overview & Ligand Design

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

-

-

Suzuki Coupling of Heterocycles

-

Precatalyst Technology (Pd-G3/G4)

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II) Precatalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

-

-

Competition with SNAr

Sources

Application Note: Strategic Synthesis of Kinase Inhibitors using Fluorinated Benzene Intermediates

Introduction: The "Fluorine Effect" in Kinase Inhibitor Design

In the landscape of kinase inhibitor development, the fluorinated benzene ring is not merely a structural scaffold; it is a functional tool used to modulate physicochemical properties and metabolic stability.[1] Approximately 25-30% of modern kinase inhibitors (e.g., Gefitinib, Sorafenib, Trametinib) incorporate fluorine atoms directly onto aromatic rings.

Strategic Rationale

-

Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Placing fluorine at metabolically labile sites (typically para positions) blocks Cytochrome P450-mediated oxidation.

-

Electronic Modulation: Fluorine is the most electronegative element (

).[2] It alters the pKa of neighboring amines and phenols, often improving oral bioavailability by optimizing the ionization state at physiological pH. -

Binding Affinity: The C-F bond can participate in orthogonal multipolar interactions (C-F···C=O) and weak hydrogen bonding (C-F···H-N) within the ATP-binding pocket.[3]

Strategic Workflow: Selecting the Intermediate

Before initiating synthesis, the chemist must decide the role of the fluorinated benzene intermediate: will it act as the Electrophile (the scaffold being built upon) or the Nucleophile (the "warhead" or tail being attached)?

Visual 1: The Fluorine Decision Matrix

Caption: Decision matrix for selecting the synthetic pathway based on the structural role of the fluorinated moiety.

Application Note A: Fluorinated Benzenes as Electrophiles (Regioselective S_NAr)

When building a scaffold (e.g., for Type II inhibitors), we often utilize Nucleophilic Aromatic Substitution (S_NAr) . Fluorine is an exceptional leaving group in S_NAr reactions—often better than chlorine or bromine—because its high electronegativity stabilizes the intermediate Meisenheimer complex, lowering the activation energy for the rate-determining step (nucleophilic attack).

Critical Chemistry: Regioselectivity

In polyfluorinated systems (e.g., 2,4-difluoronitrobenzene), the position ortho to the electron-withdrawing nitro group is significantly more reactive than the para position due to inductive stabilization.

Protocol 1: Synthesis of a Fluorinated Nitro-Scaffold

Objective: Selective displacement of the ortho-fluorine in 2,4-difluoronitrobenzene with a morpholine derivative.

Reagents:

-

2,4-Difluoronitrobenzene (1.0 eq)

-

Morpholine (1.1 eq)

- (anhydrous, 2.0 eq)

-

Solvent: DMF (Dimethylformamide) or NMP

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask, suspend

(2.0 eq) in anhydrous DMF (0.5 M concentration relative to substrate). -

Temperature Control: Cool the mixture to 0°C using an ice bath. Note: Low temperature is critical to prevent bis-substitution.

-

Addition: Add 2,4-difluoronitrobenzene (1.0 eq) dropwise.

-

Nucleophile Introduction: Slowly add Morpholine (1.1 eq) over 15 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

-

Workup: Pour the reaction mixture into ice-water (10x volume). The product often precipitates as a yellow solid. Filter and wash with cold water.

-

Purification: If oil forms, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, and recrystallize from Ethanol.

Data Validation (Expected):

-

Yield: >85%

-

Regioselectivity: >95:5 (ortho-substituted vs para-substituted).

Application Note B: Fluorinated Benzenes as Nucleophiles (The "Gefitinib" Approach)

This is the most common workflow for EGFR inhibitors (e.g., Gefitinib, Erlotinib). Here, the fluorinated benzene (usually an aniline) acts as the nucleophile attacking a chlorinated heterocycle (quinazoline).

Protocol 2: Coupling 3-chloro-4-fluoroaniline to a Quinazoline Core

Objective: Synthesis of the Gefitinib core structure via S_NAr displacement of a chloro-quinazoline.

Reagents:

-

4-Chloro-6,7-dimethoxyquinazoline (Core Scaffold) (1.0 eq)

-

3-Chloro-4-fluoroaniline (Nucleophile) (1.1 eq)

-

Solvent: Isopropanol (i-PrOH) or Acetonitrile

Step-by-Step Methodology:

-

Solvent Selection: Use Isopropanol . It allows for the precipitation of the product as the hydrochloride salt, driving the equilibrium forward.

-

Mixing: Dissolve the 4-chloro-quinazoline derivative (1.0 eq) in i-PrOH (10 mL/g).

-

Addition: Add 3-chloro-4-fluoroaniline (1.1 eq) in one portion.

-

Reflux: Heat the mixture to reflux (82°C) for 3–6 hours.

-

Visual Check: The reaction usually turns from a clear solution to a thick suspension as the HCl salt precipitates.

-

-

Cooling: Cool slowly to RT, then to 0°C.

-

Isolation: Filter the solid. Wash the cake with cold i-PrOH and then Diethyl Ether to remove unreacted aniline.

-

Free Base Formation (Optional): If the free base is required for the next step, suspend the solid in water/methanol and adjust pH to 8 with aqueous

. Extract with DCM.[4]

Visual 2: Reaction Mechanism (S_NAr Addition-Elimination)

Caption: The Addition-Elimination mechanism governing the coupling of the fluorinated aniline to the quinazoline core.

Quality Control: 19F NMR Spectroscopy

Standard 1H NMR often results in overlapping signals in the aromatic region. 19F NMR is the "Gold Standard" for validating these intermediates due to its 100% natural abundance and wide chemical shift range.

Analytical Protocol

-

Instrument: 400 MHz or higher NMR.

-

Standard: Trichlorofluoromethane (

, -

Solvent: DMSO-

(preferred for solubility of kinase inhibitors).

Diagnostic Signals (Shift Ranges):

| Fluorine Environment | Typical Chemical Shift ( | Coupling Constants ( |

| Ar-F (Monofluoro) | -100 to -130 ppm | |

| Ar-F (Ortho to Nitro) | -110 to -120 ppm | Shifts upfield upon substitution |

| -60 to -65 ppm | Singlet (unless coupled to P/H) | |

| Difluoro (e.g., 2,4-diF) | Distinct peaks |

Validation Check: In Protocol 1 (S_NAr), the disappearance of one fluorine signal and the shift of the remaining signal confirms mono-substitution. If two signals remain with unchanged integration, the reaction failed.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Chandrika, P. M., et al. (2008). Synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as potential anti-tumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Zhou, H., et al. (2016). Design, synthesis and structure–activity relationship of novel quinazoline derivatives as EGFR inhibitors. European Journal of Medicinal Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Cross-Coupling of 2-Trifluoromethyl Aryl Bromides

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for overcoming the challenges associated with steric hindrance in the cross-coupling of 2-trifluoromethyl aryl bromides. The unique combination of a bulky ortho-substituent and the electron-withdrawing nature of the trifluoromethyl group presents a significant hurdle in common C-C and C-N bond-forming reactions. This resource is designed to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of a 2-trifluoromethyl aryl bromide is sluggish or failing. What are the most likely causes?

Low or no yield in the Suzuki-Miyaura coupling of these sterically demanding substrates often stems from issues in the catalytic cycle, specifically slow oxidative addition or inefficient reductive elimination.[1] The bulky trifluoromethyl group can sterically hinder the approach of the palladium catalyst to the C-Br bond.

Troubleshooting Steps:

-

Ligand Selection is Critical: Standard ligands like PPh₃ are often insufficient. The key is to use bulky, electron-rich monophosphine ligands. These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is more reactive in the oxidative addition step.[2] They also accelerate the final reductive elimination step.[3]

-

Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition. Microwave irradiation can also be a powerful tool for accelerating these challenging couplings.[4]

-

Choice of Base and Solvent: The base not only activates the boronic acid partner but also influences the overall reaction kinetics. Stronger, non-coordinating bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[5] Aprotic polar solvents like dioxane, toluene, or DMF, often with a small amount of water, are typically employed.[6]

-

Palladium Pre-catalyst: While Pd(PPh₃)₄ can be used, pre-catalysts that more readily form the active Pd(0) species, such as Pd₂(dba)₃ or Pd(OAc)₂, in combination with a suitable ligand, are often more effective.[3][7]

Q2: I'm observing significant amounts of dehalogenated starting material and/or boronic acid homocoupling. How can I minimize these side reactions?

These side reactions are common when the desired cross-coupling pathway is slow. Dehalogenation can occur via a competing β-hydride elimination pathway or other decomposition routes. Homocoupling of the boronic acid is often promoted by the presence of oxygen or inefficient catalyst turnover.[8]

Troubleshooting Steps:

-

Rigorous Degassing: Ensure your solvent and reaction setup are thoroughly degassed to remove oxygen. Oxygen can lead to the oxidation of phosphine ligands and promote the homocoupling of boronic acids.[5]

-

Optimize Ligand:Palladium Ratio: An insufficient amount of ligand can lead to the formation of palladium black, an inactive form of the catalyst.[5] A ligand-to-palladium ratio of 1:1 to 2:1 is a good starting point for monophosphine ligands.

-

Use a More Stable Boron Reagent: Boronic acids can be prone to protodeboronation, especially under harsh conditions.[5] Consider using more stable alternatives like boronate esters (e.g., pinacol esters) or potassium trifluoroborates.[9][10] These reagents release the boronic acid slowly under the reaction conditions, maintaining a low concentration and minimizing side reactions.

Troubleshooting Guide: Specific Coupling Reactions

Suzuki-Miyaura Coupling: A Deeper Dive

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, with substrates like 2-trifluoromethyl aryl bromides, a standard approach is often insufficient.

The primary challenge is the steric bulk of the ortho-trifluoromethyl group, which impedes two key steps in the catalytic cycle: oxidative addition and reductive elimination.

Caption: Troubleshooting workflow for Buchwald-Hartwig amination of hindered substrates.

The choice of ligand is paramount for a successful Buchwald-Hartwig amination with these substrates. Sterically hindered biaryl phosphine ligands are often the catalysts of choice. [11][12] Table 2: Recommended Conditions for Buchwald-Hartwig Amination

| Parameter | Recommendation | Rationale |

| Palladium Source | Pd₂(dba)₃ | A reliable Pd(0) precursor. [11] |

| Ligand | XPhos or a similar Josiphos-type ligand | These ligands have demonstrated high efficacy for coupling hindered substrates. [11] |

| Base | NaOtBu or LHMDS | Strong, non-nucleophilic bases are required to deprotonate the amine. [13] |

| Solvent | Toluene or Dioxane | Anhydrous, aprotic solvents are standard. |

| Temperature | 100-120 °C | Higher temperatures are often necessary to drive the reaction to completion. |

Step-by-Step Experimental Protocol:

-

In a glovebox or under a strictly inert atmosphere, charge a dry reaction vessel with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the ligand (4-10 mol%), and the base (1.4 equiv).

-

Add the 2-trifluoromethyl aryl bromide (1.0 equiv) and the amine (1.2 equiv).

-

Add the anhydrous, degassed solvent.

-

Seal the vessel and heat to the specified temperature with vigorous stirring.

-

Monitor the reaction until the starting material is consumed.

Sonogashira Coupling: Challenges in Alkyne Installation

The Sonogashira coupling provides a direct route to aryl alkynes. [14]While often robust, steric hindrance around the C-Br bond can impede the reaction.

The catalytic cycle involves both palladium and copper catalysts in the traditional protocol. The oxidative addition to the palladium center remains a critical, sterically sensitive step.

While bulky phosphine ligands are beneficial, the Sonogashira coupling can sometimes be facilitated by less bulky ligands in a copper-free setting, depending on the specific substrate. However, for challenging substrates, a robust palladium/phosphine system is still recommended. [15] Table 3: Recommended Conditions for Sonogashira Coupling

| Parameter | Recommendation | Rationale |

| Palladium Source | PdCl₂(PPh₃)₂ or Pd(OAc)₂ | Common and effective pre-catalysts. [15] |

| Copper Source | CuI (1-5 mol%) | Co-catalyst that facilitates the formation of the copper acetylide. [14] |

| Ligand | PPh₃ or a more electron-rich phosphine | PPh₃ is often sufficient, but more demanding substrates may benefit from bulkier ligands. |

| Base | A strong amine base, e.g., Et₃N, DBU, or Piperidine | Acts as both a base and a solvent in many cases. [15] |

| Solvent | THF or DMF | Aprotic polar solvents are typically used. |

| Temperature | Room Temperature to 80 °C | The reaction can often be run under milder conditions than Suzuki or Buchwald-Hartwig couplings. |

Step-by-Step Experimental Protocol:

-

To a flask under an inert atmosphere, add the 2-trifluoromethyl aryl bromide (1.0 equiv), the palladium catalyst (1-3 mol%), and the copper (I) iodide (1-5 mol%).

-

Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2-3 equiv).

-

Add the terminal alkyne (1.1-1.5 equiv) dropwise.

-

Stir the reaction at the desired temperature and monitor its progress.

References

-

Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]

-

Gagnon, A., & Du, C. (2026). Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society. [Link]

-

Jagadeesh, Y., & Singh, R. P. (2020). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]

-

Fors, B. P., & Buchwald, S. L. (2010). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PMC. [Link]

-

Szostak, M., & Szostak, R. (2019). Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation. PubMed. [Link]

-

Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. [Link]

-

Bedford, R. B., & Haddow, M. F. (2007). Cobalt‐Catalyzed Suzuki Biaryl Coupling of Aryl Halides. PMC. [Link]

-

Douglas, J. J., & MacMillan, D. W. C. (2018). Rapid access to diverse, trifluoromethyl-substituted alkenes using complementary strategies. Chemical Science, 9(7), 1909-1914. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

-

Sarkar, S., & Richards, C. J. (2022). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkat USA. [Link]

-

Vuoti, S., & Pihko, P. M. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. ResearchGate. [Link]

-

Bedford, R. B., & Cativiela, C. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 967-976. [Link]

-

Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. [Link]

-

Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Chemistry Portal. [Link]

-

Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

-

De, J., & Kim, J. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. [Link]

-

Dreher, S. D., & Molander, G. A. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PMC. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 24, 2026, from [Link]

-

Wikipedia. (n.d.). Cross-coupling reaction. Retrieved February 24, 2026, from [Link]

-

Molander, G. A., & Dreher, S. D. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. PMC. [Link]

-

Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

-

Scattolin, T., & Nolan, S. P. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2007). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Enantiomerically Enriched Potassium β-Trifluoroboratoamides with Various Aryl- and Hetaryl Chlorides. PMC. [Link]

-

Wang, X.-S., & Yu, J.-L. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 2686-2691. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 24, 2026, from [Link]

-

Sun, J., Jin, Z., Xie, N., Wang, H., & Gao, H. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 24, 2026, from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 24, 2026, from [Link]

-

Dorel, R., & Echavarren, A. M. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

-

Cacchi, S., & Fabrizi, G. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 368-375. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Skonieczny, K., & Gryko, D. T. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]

-

ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 24, 2026, from [Link]

-

Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara. [Link]

-

ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved February 24, 2026, from [Link]

-

Yu, J.-L., Zuo, Y.-W., Yang, Y.-G., Jin, R.-X., & Wang, X.-S. (2025). Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. PubMed. [Link]

-

RSC Publishing. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. [Link]

Sources

- 1. nobelprize.org [nobelprize.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Enantiomerically Enriched Potassium β-Trifluoroboratoamides with Various Aryl- and Hetaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]

Improving yield of Suzuki coupling with 4-Fluoro-3-methyl-2-(trifluoromethyl)bromobenzene

Technical Support Center: Optimization of Suzuki-Miyaura Coupling for Sterically Congested Poly-Substituted Aryl Halides

Case ID: 4-Fluoro-3-methyl-2-(trifluoromethyl)bromobenzene Coupling Optimization Support Tier: Senior Application Scientist Status: Active

Executive Summary: The "Buttressing" Challenge

You are attempting to couple 4-Fluoro-3-methyl-2-(trifluoromethyl)bromobenzene . While the electron-withdrawing nature of the fluorine and trifluoromethyl (

The 2-position

Standard protocols will likely yield <10% conversion or result in dehalogenation (reduction to the arene). To succeed, you must switch to Next-Generation Precatalysts and Specific Steric-Demanding Ligands .

Module 1: Catalyst & Ligand Architecture

For this substrate, the choice of ligand is binary: it either fits the steric pocket or it doesn't.

Primary Recommendation: Dialkylbiaryl Phosphines (Buchwald Ligands)

We recommend moving immediately to Buchwald G3 or G4 Precatalysts . These generate the active monoligated

| Ligand System | Recommendation Level | Rationale |

| XPhos | High (First Choice) | The isopropyl groups on the biaryl backbone provide the optimal balance of steric bulk to force reductive elimination while allowing the bulky |

| SPhos | High (Alternative) | Excellent stability and historically proven for ortho-substituted aryl bromides. Slightly less bulky than XPhos; good if XPhos is too crowded for your specific boronic acid. |

| Moderate | Effective for sterics, but the catalyst is often air-sensitive and less robust than the palladacycle precatalysts. | |

| Do Not Use | These ligands lack the cone angle required to facilitate reductive elimination in this crowded system. |

Why Precatalysts?

Using traditional

Module 2: Reaction Conditions & Protocol

The choice of base and solvent depends heavily on the stability of your coupling partner (the boronic acid).

Scenario A: Robust Boronic Acid (e.g., Phenyl, simple Heteroaryl)

Use this standard high-activity system.

-

Catalyst: XPhos Pd G4 (2–5 mol%)

-

Solvent: THF : Water (10:1) or Toluene : Water (4:1)

-

Base:

(0.5 M in the aqueous phase or 2-3 equiv solid) -

Temp: 60°C – 80°C

Scenario B: Unstable Boronic Acid (e.g., 2-Pyridyl, Fluorinated)

Electron-deficient boronic acids are prone to protodeboronation. We must remove water.

-

Catalyst: XPhos Pd G4 (5 mol%)

-

Solvent: Anhydrous 1,4-Dioxane

-

Base: Anhydrous

(2-3 equiv) or -

Temp: 80°C – 100°C

Module 3: Troubleshooting Logic & Diagnostics

Use the following logic flow to diagnose low yields.

Caption: Diagnostic logic tree for Suzuki coupling of hindered aryl halides.

Module 4: Frequently Asked Questions (FAQs)

Q1: I see the starting material disappearing, but I'm only getting the reduced product (Ar-H). Why?

A: This is "Hydrodehalogenation." In sterically crowded systems, if the Transmetallation step is too slow (blocked by the

-

Fix: Switch to non-protic, non-hydride donor solvents like Toluene or Dioxane . Ensure the reaction is strictly anhydrous.

Q2: Can I use

Q3: My Boronic Acid is also sterically hindered (ortho-substituted). Now what? A: This is a "Tetra-ortho" coupling (or tri-ortho). This is the hardest class of Suzuki coupling.

-

Fix: You must use SPhos Pd G4 or Sphos with

. -

Additives: Addition of 3-Chloropyridine (catalytic amounts) has been shown to speed up the coupling of extremely hindered substrates by stabilizing the Pd-intermediate during the transmetallation step [1].

Module 5: Standard Operating Procedure (SOP)

Protocol: Coupling of 4-Fluoro-3-methyl-2-(trifluoromethyl)bromobenzene

-

Preparation:

-

Solvent & Atmosphere:

-

Seal the vial with a septum cap.

-

Evacuate and backfill with Argon (x3).

-

Add THF and Degassed Water (Ratio 10:1) via syringe.[2] Concentration should be 0.1 M – 0.2 M.

-

Note: If using anhydrous conditions, use Dioxane and omit water.

-

-

Reaction:

-

Heat to 80°C with vigorous stirring.

-

Monitor by HPLC/UPLC at 1 hour and 4 hours.

-

-

Workup:

-

Filter through a pad of Celite to remove Palladium black.

-

Dilute with EtOAc, wash with brine, dry over

.

-

References

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Hybridized Aryl and Heteroaryl Halides with Aryl- and Heteroarylboronic Acids using XPhos and SPhos. Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Bruno, N. C., et al. (2013). Third Generation (G3) Buchwald Precatalysts: The Life of the Party. Chemical Science, 4, 916-920. Link

-

Altenhoff, G., et al. (2004). Sterically Demanding Aryl–Alkyl Suzuki–Miyaura Coupling.[3][4][5] Journal of the American Chemical Society, 126(46), 15195–15201. Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Support Center: Preventing Protodebromination in Fluorinated Arenes

The following Technical Support Guide is designed for researchers and process chemists encountering protodebromination (also known as hydrodebromination or hydrodehalogenation) when working with fluorinated aryl bromides.

Topic: Suppression of C–Br

Core Analysis: Why is my Bromine Disappearing?

In the chemistry of fluorinated arenes, protodebromination is the unwanted reduction of a carbon-bromine bond to a carbon-hydrogen bond. This side reaction is particularly aggressive in fluorinated systems due to the strong electron-withdrawing nature of fluorine atoms .

The Electronic Root Cause

Fluorine atoms pull electron density from the aromatic ring, making the carbon-bromine bond highly polarized.

-

In Metal Catalysis (Pd/Ni): The oxidative addition of electron-deficient aryl bromides is rapid, leading to a high concentration of the electrophilic

intermediate. If the subsequent step (transmetalation) is slow, this intermediate seeks any available hydride source (solvent, base, ligand) to undergo reduction. -

In Lithiation: The resulting fluorinated aryl lithium species (

) is exceptionally basic and thermally unstable. It will snatch a proton from trace moisture or even the solvent (e.g., THF) much faster than a non-fluorinated analogue.

Troubleshooting: Metal-Catalyzed Cross-Couplings (Suzuki, Buchwald)

Symptom: LCMS shows a mass corresponding to

Diagnostic Q&A

Q1: Are you using an alcoholic solvent (MeOH, EtOH, iPrOH)?

-

Issue: Primary and secondary alcohols are the most common hydride donors in Pd-catalyzed couplings. The electron-deficient

species can undergo -

Solution: Switch to aprotic polar solvents (DMF, DMSO, NMP) or non-polar biphasic systems (Toluene/Water). If protic conditions are required for solubility, use tert-butanol (tBuOH) , which lacks

-hydrogens and cannot easily donate a hydride.

Q2: Which base are you using?

-

Issue: Strong alkoxide bases (e.g.,

, -

Solution: Use inorganic bases that cannot serve as hydride sources.

-

Recommended:

(anhydrous or aqueous), -

Avoid:

or

-

Q3: Is your catalyst cycle stalling?

-

Issue: If the transmetalation step (transfer of the nucleophile to Pd) is slower than the rate of hydride capture, protodebromination wins. This is common with sterically hindered boronic acids.

-

Solution: Accelerate the cycle using highly active precatalysts (e.g., Buchwald G3/G4 series) that ensure rapid turnover.

-

Ligand Choice: Use electron-rich, bulky phosphines like XPhos or SPhos .[2] While counter-intuitive (bulk slows some steps), these ligands stabilize the Pd(0) species and facilitate reductive elimination, preventing the "pooling" of the vulnerable Pd(II) intermediate.

-

Visualizing the Problem: The Competitive Pathway

Figure 1: The "Danger Zone" occurs after oxidative addition. If transmetalation is too slow, the Pd-intermediate will find a hydride source.

Troubleshooting: Lithiation (Halogen-Metal Exchange)

Symptom: Upon quenching the lithiated species with an electrophile, you recover the protonated arene (

Diagnostic Q&A

Q1: At what temperature are you performing the exchange?

-

Issue: Polyfluorinated aryl lithium species are thermally fragile. At temperatures above -60°C, they can decompose or undergo "halogen dance" (scrambling).

-

Solution: Perform lithiation strictly at -78°C or lower. Ensure your internal thermometer confirms the temperature before adding

.

Q2: Are you doing "Sequential" or "In-Situ" trapping?

-

Issue (Sequential): Adding

, waiting, and then adding the electrophile allows time for the unstable -

Solution (In-Situ/Barbier): For extremely unstable substrates, mix the aryl bromide and the electrophile (e.g., borate ester, silane) first, then add

dropwise. The lithium species is trapped immediately upon formation.-

Note: This only works if the electrophile is compatible with

(e.g., works well for B(OiPr)3 or TMSCl, but not for aldehydes).

-

Validated Experimental Protocols

Protocol A: Suppression of Dehalogenation in Suzuki Coupling

Designed for polyfluorinated aryl bromides prone to reduction.

Reagents:

-

Substrate: Pentafluorobromobenzene (1.0 equiv)

-

Boronic Acid: Phenylboronic acid (1.5 equiv)

-

Catalyst: XPhos Pd G3 (2.0 mol%) – Rapid activation prevents stagnation.

-

Base:

(3.0 equiv) – Anhydrous, non-reducing. -

Solvent: Toluene (0.2 M) – Strictly aprotic.

Step-by-Step:

-

Charge a reaction vial with the aryl bromide, boronic acid,

, and XPhos Pd G3. -

Seal the vial and purge with Nitrogen/Argon for 5 minutes.

-

Add anhydrous Toluene via syringe. (Do not use alcohols or wet solvents).

-

Add a trace of water (degassed, 2 equiv per Pd atom) only if necessary for the specific boronic acid activation, but keep the system predominantly organic. Ideally, use completely anhydrous conditions if the boronic acid is soluble.

-

Heat to 80°C. Monitor by LCMS.

-

Result: The absence of alcohol and the use of a highly active catalyst minimizes the window for hydride insertion.

Protocol B: Barbier-Type Lithiation for Unstable Fluoroarenes

Prevents protonation by immediate trapping.

Reagents:

-

Substrate: 1-Bromo-2,3,4,5,6-pentafluorobenzene

-

Electrophile: Triisopropyl borate (

) (1.2 equiv) -

Reagent:

(1.1 equiv, 2.5M in hexanes) -

Solvent:

(4:1 mixture, anhydrous)

Step-by-Step:

-